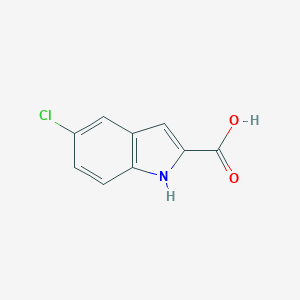

5-Chloroindole-2-carboxylic acid

概要

説明

5-Chloroindole-2-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO2. It is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroindole-2-carboxylic acid typically involves the chlorination of indole-2-carboxylic acid. One common method includes the reaction of indole-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction environments helps in maintaining consistency and quality of the final product .

化学反応の分析

Condensation Reactions

5-Cl-I2CA undergoes acid-catalyzed condensation with aromatic aldehydes/ketones to form hydrazones or dicarboxylic acid derivatives. This reaction exploits the nucleophilic NH group in the indole ring.

Esterification

The carboxyl group reacts with alcohols under acidic conditions to form esters, commonly used to modulate solubility or reactivity.

Amidation

Reaction with amines converts the carboxylic acid into amides, critical for pharmaceutical derivatives.

Carbonylation and Acylation

The carboxyl group reacts with acylating agents to form acid chlorides or anhydrides.

| Reagent | Product | Use Case |

|---|---|---|

| Thionyl chloride (SOCl₂) | 5-Chloroindole-2-carbonyl chloride | Intermediate for peptide coupling . |

| Acetic anhydride | Acetylated indole derivative | Fluorescent probe synthesis . |

Palladium-Catalyzed Cross-Couplings

The indole ring participates in Suzuki, Heck, and Sonogashira reactions for functionalization.

Reductive Amination and Saponification

5-Cl-I2CA derivatives undergo reductive amination followed by hydrolysis to generate bioactive molecules.

Cyclization and Friedel-Crafts Acylation

Thermolytic cyclization and acylation reactions produce fused indole systems.

Halogen Bonding and Molecular Interactions

The chlorine atom at C5 facilitates halogen bonding, critical in protein-ligand interactions.

| Interaction Partner | Distance (Å) | Biological Impact |

|---|---|---|

| Cys532 (BRAF kinase) | 3.27 | Enhanced binding affinity in kinase inhibition . |

| Val471 (Hydrophobic) | 4.09 | Stabilizes ligand-receptor complexes . |

Key Mechanistic Insights

-

Condensation: Protonation of the aldehyde enhances electrophilicity, enabling nucleophilic attack by the indole NH .

-

Palladium Catalysis: Oxidative addition of aryl halides to Pd(0) initiates cross-coupling .

-

Regioselectivity in Acylation: Electron-withdrawing Cl at C5 directs electrophiles to C3 via resonance effects .

This compound’s reactivity profile underscores its utility in synthesizing pharmaceuticals, materials, and biochemical probes.

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

5-Chloroindole-2-carboxylic acid serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties. For instance, research has highlighted its potential in developing drugs targeting pain pathways and inflammatory responses, making it valuable in pain management therapies .

Case Study: NMDA Receptor Antagonism

A notable application is its role as a potent antagonist at the glycine site of the NMDA receptor. Studies have demonstrated that compounds derived from this compound exhibit significant neuroprotective effects, which can be beneficial in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Biochemical Research

Indole Derivatives Investigation

In biochemical research, this compound is utilized to explore the biological activities of indole derivatives. These studies are crucial for understanding metabolic pathways and developing new therapeutic agents . The compound's structure allows researchers to modify it easily, leading to a variety of derivatives that can be tested for biological activity.

Example Research Findings

Research has indicated that certain derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent .

Agricultural Chemistry

Development of Agrochemicals

this compound is being investigated for its potential to develop novel agrochemicals. These compounds can enhance crop protection and yield by targeting specific pests or diseases while promoting sustainable agricultural practices .

Case Study: Crop Protection Agents

Studies have shown that formulations containing this compound can effectively reduce pest populations without harming beneficial insects, highlighting its role in integrated pest management strategies .

Material Science

Organic Electronics and Photonics

In material science, researchers are exploring the properties of this compound for applications in organic electronics and photonics. Its unique electronic properties make it suitable for developing organic light-emitting diodes (OLEDs) and other electronic devices .

Research Example

Recent studies have demonstrated that incorporating this compound into polymer matrices enhances the conductivity and stability of organic electronic devices, paving the way for more efficient energy solutions .

Analytical Chemistry

Standardization in Chromatography

this compound is commonly used as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its consistent properties make it ideal for quality control and analysis of various chemical products .

Application Insights

Using this compound as a reference standard allows for accurate calibration of analytical instruments, ensuring reliable results in both research and industrial applications.

Summary Table of Applications

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis (anti-inflammatory agents) | Potential neuroprotective effects |

| Biochemical Research | Indole derivatives study | Understanding biological processes |

| Agricultural Chemistry | Development of agrochemicals | Enhanced crop protection |

| Material Science | Organic electronics | Improved conductivity and stability |

| Analytical Chemistry | Standardization in chromatography | Reliable quality control |

作用機序

The mechanism of action of 5-Chloroindole-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

類似化合物との比較

Indole-2-carboxylic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

5-Bromoindole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Indole-3-acetic acid: A plant hormone with different biological functions compared to 5-Chloroindole-2-carboxylic acid.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective modifications and applications in various fields. The presence of the chlorine atom enhances its utility in synthetic chemistry and biological studies .

生物活性

5-Chloroindole-2-carboxylic acid (5-CICA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis and Structure

This compound is synthesized from indole derivatives through various chemical reactions. The structural formula is represented as , with a molecular weight of 197.6 g/mol. The compound features a chloro substituent at the 5-position of the indole ring, which significantly influences its biological properties.

Biological Activity

5-CICA has been studied for its antiproliferative , anti-inflammatory , and antimicrobial properties. Several studies have highlighted its potential as a therapeutic agent in cancer treatment, particularly regarding its effects on various cancer cell lines.

Antiproliferative Activity

Research indicates that 5-CICA exhibits significant antiproliferative activity against several cancer cell lines. For instance, a study reported that derivatives of 5-CICA showed GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, indicating strong inhibitory effects on cell proliferation .

Table 1: Antiproliferative Activity of 5-CICA Derivatives

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| 5-CICA | MCF-7 (Breast) | 50 | EGFR Inhibition |

| 5-CICA | A549 (Lung) | 30 | BRAF V600E Inhibition |

| 5-CICA | LOX-IMVI (Melanoma) | 0.96 | BRAF V600E Inhibition |

The most potent derivatives demonstrated IC50 values as low as 0.96 µM against the LOX-IMVI melanoma cell line, outperforming conventional treatments like staurosporine .

The mechanisms underlying the biological activity of 5-CICA involve multiple pathways:

- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and survival .

- BRAF V600E Inhibition : It also targets the BRAF V600E mutation, which is implicated in melanoma and other cancers, further contributing to its anticancer effects .

Case Studies and Research Findings

Several case studies have documented the efficacy of 5-CICA in preclinical models:

- Study on Lung Cancer : A study demonstrated that 5-CICA derivatives significantly inhibited tumor growth in A549 xenograft models, suggesting potential for clinical application in lung cancer therapy .

- Melanoma Research : Another investigation focused on the LOX-IMVI melanoma cell line, where compounds derived from 5-CICA exhibited remarkable cytotoxicity, highlighting their potential as targeted therapies for melanoma patients with BRAF mutations .

- Anti-inflammatory Properties : Beyond cancer treatment, preliminary studies suggest that 5-CICA may possess anti-inflammatory properties, although further research is needed to elucidate these effects fully .

特性

IUPAC Name |

5-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQOTYRCMBZFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146993 | |

| Record name | 5-Chloroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10517-21-2 | |

| Record name | 5-Chloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroindole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10517-21-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroindole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。